2-chloro-9H-fluoren-9-one chemical properties
2-chloro-9H-fluoren-9-one chemical properties
Technical Whitepaper: 2-Chloro-9H-fluoren-9-one
Reactivity, Synthesis, and Applications in Medicinal Chemistry & Optoelectronics
Executive Summary
2-Chloro-9H-fluoren-9-one (CAS: 3096-47-7) is a functionalized tricyclic aromatic ketone serving as a critical intermediate in the synthesis of organic semiconductors (OLEDs) and bioactive small molecules.[1][2][3][4][5] Its unique structure combines an electron-deficient carbonyl core with a reactive aryl chloride handle at the C2 position, enabling divergent synthetic pathways.[1] This guide details its physicochemical profile, validated synthesis protocols, and its role as a scaffold for Suzuki-Miyaura cross-coupling reactions.[1]
Physicochemical Profile
The compound presents as a yellow crystalline solid, characteristic of the fluorenone chromophore.[1] High-purity samples exhibit a melting point significantly higher than the parent fluorenone, reflecting the influence of the chlorine substituent on crystal lattice energy.[1]
| Property | Value | Notes |
| IUPAC Name | 2-Chloro-9H-fluoren-9-one | |
| CAS Number | 3096-47-7 | |
| Molecular Formula | C₁₃H₇ClO | |
| Molecular Weight | 214.65 g/mol | |
| Appearance | Yellow Crystalline Solid | Fluorescent under UV |
| Melting Point | 125–126 °C | Higher purity samples [1] |
| Solubility | Soluble in CHCl₃, DCM, Toluene | Sparingly soluble in alcohols |
| Absorption (UV) | λmax ~250–300 nm | π-π* transitions |
Synthetic Strategies
Synthesis of 2-chloro-9H-fluoren-9-one typically follows two distinct logic trees: Oxidative Functionalization (from fluorene) or Constructive Cyclization (from biphenyls).[1]
Strategy A: Aerobic Oxidation of 2-Chlorofluorene (Industrial Route)
This method utilizes base-catalyzed aerobic oxidation.[1] The methylene bridge (C9) of 2-chlorofluorene is activated by the flanking aromatic rings, allowing deprotonation and subsequent reaction with molecular oxygen.[1]
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Reagents: Triton B (benzyltrimethylammonium hydroxide), Pyridine, O₂.[1]
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Mechanism: Formation of a fluorenyl anion
reaction with O₂ to form hydroperoxide dehydration to ketone.[1]
Strategy B: Radical Oxidative Cyclization (Precision Route)
For applications requiring high regioselectivity without isomer contamination, oxidative cyclization of 4'-chlorobiphenyl-2-carboxaldehyde is preferred.[1]
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Reagents: K₂S₂O₈ (Oxidant), TEAB (Phase transfer catalyst), DCE.[1][5]
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Mechanism: Generation of an acyl radical followed by intramolecular homolytic aromatic substitution (HAS).[1]
Figure 1: Convergent synthesis pathways for 2-chloro-9H-fluoren-9-one.
Chemical Reactivity & Functionalization
The molecule possesses two orthogonal reactive sites: the C9-Carbonyl and the C2-Chloride .[1]
C2-Position: Cross-Coupling Architectures
The C2-chloride is a "handle" for palladium-catalyzed cross-coupling.[1] While aryl chlorides are generally less reactive than bromides, the electron-withdrawing nature of the fluorenone core activates the C-Cl bond for oxidative addition.[1]
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Suzuki-Miyaura Coupling: Reacts with aryl boronic acids to form 2-arylfluorenones.[1] This is critical for extending conjugation in OLED host materials.[1]
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Buchwald-Hartwig Amination: Enables the introduction of amine donors for charge-transfer complexes.[1]
C9-Position: Core Derivatization
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Reduction: NaBH₄ reduction yields 2-chlorofluoren-9-ol , a precursor to fluorenyl cations.[1]
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Condensation: Reacts with hydrazines or amines to form Schiff bases (hydrazones/imines), often explored for antimicrobial activity.[1]
Figure 2: Orthogonal reactivity map showing C2 vs. C9 functionalization.[1]
Applications
Optoelectronics (OLEDs)
2-Chloro-9H-fluoren-9-one is a primary building block for Electron Transport Materials (ETMs) .[1][4] The fluorenone moiety is electron-deficient; coupling it with electron-rich carbazoles or amines (via the C2 chloride) creates "Push-Pull" systems essential for thermally activated delayed fluorescence (TADF) emitters [2].[1]
Pharmaceutical Research
While not the direct precursor to Lumefantrine (which uses a 2,7-dichloro scaffold), the 2-chloro derivative is used to synthesize libraries of:
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Viral Inhibitors: Tilorone analogues where the C2 position is modified to tune lipophilicity.[1]
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DNA Intercalators: The planar tricyclic core allows intercalation into DNA base pairs, a property exploited in designing potential antitumor agents (though this also confers mutagenic risks) [3].[1]
Experimental Protocol: Suzuki Coupling of 2-Chloro-9H-fluoren-9-one
Objective: Synthesis of 2-(4-methoxyphenyl)-9H-fluoren-9-one.
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Preparation: In a Schlenk flask, charge 2-chloro-9H-fluoren-9-one (1.0 equiv), 4-methoxyphenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv).
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Catalyst Addition: Add Pd(PPh₃)₄ (3–5 mol%).[1]
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Solvent System: Add a degassed mixture of Toluene:Ethanol:Water (4:1:1).[1]
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Reaction: Heat to reflux (approx. 90–100 °C) under nitrogen atmosphere for 12–24 hours. Monitor via TLC (Hexane/EtOAc).[1][5]
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Workup: Cool to RT, extract with DCM, wash with brine, and dry over MgSO₄.
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Purification: Silica gel column chromatography. The product will elute as a bright yellow solid.[1][5][6]
Safety & Handling
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Mutagenicity: Fluorenone derivatives, particularly halogenated ones, are known mutagens (Ames test positive).[1] They can intercalate DNA.[1]
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Handling: Use nitrile gloves and work within a fume hood to avoid inhalation of dust.[1]
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Storage: Store in a cool, dry place away from strong oxidizing agents.
References
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Royal Society of Chemistry. (2024).[1] Supporting Information: Synthesis of Z-Alkenes via Visible Light Promoted Photocatalytic Isomerization. Retrieved from [1]
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Ambeed. (2024).[1][5][7] 2-Chloro-9H-fluoren-9-one Product Data & OLED Applications. Retrieved from [1]
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National Institutes of Health (NIH). (2021).[1] New O-Aryl-Carbamoyl-Oxymino-Fluorene Derivatives with Microbicidal Activity. Retrieved from [1]
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PrepChem. (2023).[1] Synthesis of 2-Chloro-9-fluorenone via Triton B Oxidation. Retrieved from
